5-氨基-2-氟苯磺酸

描述

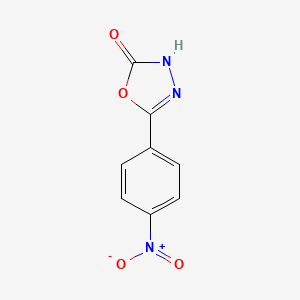

5-Amino-2-fluorobenzenesulfonic acid is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 5-amino-2-fluorobenzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzenesulfonic acid consists of a benzene ring substituted with an amino group at the 5th position and a fluorine atom at the 2nd position . The benzene ring is also substituted with a sulfonic acid group .Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzenesulfonic acid is a solid compound . It has a melting point of approximately 310°C . The compound has a topological polar surface area of 88.8 Ų and a complexity of 248 . It has one rotatable bond .科学研究应用

合成衍生物和中间体

5-氨基-2-氟苯磺酸已被用于合成各种化学衍生物。例如,Courtin(1982)详细描述了通过对对氟乙酰苯胺磺化,然后水解来合成这种化合物的过程。这个过程还通过不同的反应生成了该化合物的不纯态。这些合成的化合物在为各种研究目的创造更复杂的化学结构和中间体方面具有潜在应用(Courtin,1982)。

在色谱和可视化中的应用

在分析化学领域,5-氨基-2-氟苯磺酸衍生物已被探索作为试剂。例如,Gallo和Walters(1986)研究了2-氨基-5-甲基苯磺酸作为反相离子对色谱中脂肪胺的间接荧光可视化试剂。这突显了5-氨基-2-氟苯磺酸衍生物在可视化和分析技术中的潜力(Gallo & Walters, 1986)。

抗肿瘤药物的开发

该化合物间接参与了抗肿瘤药物的开发。Huang,Lin和Huang(2001)合成了含有5-氟尿嘧啶的磺胺衍生物,这是与5-氨基-2-氟苯磺酸相关的化合物。这些衍生物被设计为具有低毒性的强效抗肿瘤药物,展示了5-氨基-2-氟苯磺酸衍生物在药物化学中的潜力(Huang, Lin, & Huang, 2001)。

在生物化学和分子生物学中的应用

在生物化学中,这种化合物的衍生物已被用于研究生物系统。Cheng等人(2020)讨论了在构建大分子以进行细胞和完整生物体的非侵入性研究中使用荧光氨基酸。像5-氨基-2-氟苯磺酸这样的氨基酸的荧光衍生物在理解复杂的分子过程中可能是至关重要的(Cheng, Kuru, Sachdeva, & Vendrell, 2020)。

安全和危害

When handling 5-Amino-2-fluorobenzenesulfonic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . It’s recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

It’s structurally similar to aminosalicylic acid, which is known to target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibits the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid is known to inhibit the folic acid synthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

生化分析

Biochemical Properties

5-Amino-2-fluorobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a sulfonating agent in the synthesis of organic compounds, which involves reactions with sodium sulfite and 5-fluoro-2-nitroaniline in the presence of sulfuric acid . The nature of these interactions often involves the formation of sulfonic acid derivatives, which are crucial in various biochemical pathways.

Cellular Effects

The effects of 5-Amino-2-fluorobenzenesulfonic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfur amino acids, which include compounds like 5-Amino-2-fluorobenzenesulfonic acid, are recognized for their role in controlling nutrient metabolism and cell functions . These compounds can act as mediators affecting metabolism and cell functions, thereby influencing protein synthesis and oxidative status.

Molecular Mechanism

At the molecular level, 5-Amino-2-fluorobenzenesulfonic acid exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and induce changes in gene expression. The compound’s molecular mechanism often involves rearrangement reactions, such as the benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid . These interactions are crucial for understanding the compound’s biochemical properties and its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-fluorobenzenesulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 5-Amino-2-fluorobenzenesulfonic acid vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, including toxic or adverse effects at high doses . It is crucial to determine the optimal dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

5-Amino-2-fluorobenzenesulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in amino acid degradation pathways, such as those involving sulfur amino acids, is significant . These pathways are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of 5-Amino-2-fluorobenzenesulfonic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy in various biochemical applications.

Subcellular Localization

The subcellular localization of 5-Amino-2-fluorobenzenesulfonic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.

属性

IUPAC Name |

5-amino-2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZCHPTZXGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512606 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38962-61-7 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?

A1: The research outlines two main synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid:

- Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield 5-amino-2-fluorobenzenesulfonic acid [].

- Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain 5-amino-2-fluorobenzenesulfonic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)